molecular formula C12H10BrFN2O3 B12503672 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide

4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide

Katalognummer: B12503672
Molekulargewicht: 329.12 g/mol
InChI-Schlüssel: TXWXOURTZLCGLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide is a chemical compound with the molecular formula C12H11BrN2O3 It is known for its unique structure, which includes a bromine atom, a fluorine atom, and a piperidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with 3-aminopiperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and applications.

    4-Bromo-N-(2,6-dioxopiperidin-3-yl)-3-methylbenzamide: Contains a methyl group instead of a fluorine atom, leading to different chemical properties.

Uniqueness: The presence of both bromine and fluorine atoms in 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide makes it unique compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Eigenschaften

Molekularformel

C12H10BrFN2O3

Molekulargewicht

329.12 g/mol

IUPAC-Name

4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C12H10BrFN2O3/c13-6-1-2-7(8(14)5-6)11(18)15-9-3-4-10(17)16-12(9)19/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17,19)

InChI-Schlüssel

TXWXOURTZLCGLL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.